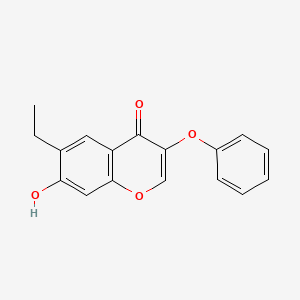

6-ethyl-7-hydroxy-3-phenoxy-4H-chromen-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Ethyl-7-hydroxy-3-phenoxy-4H-chromen-4-one is a chemical compound with the linear formula C17H14O4 . It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

The chroman-4-one framework, to which this compound belongs, is a significant structural entity in the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds . Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds .Molecular Structure Analysis

The molecular structure of 6-ethyl-7-hydroxy-3-phenoxy-4H-chromen-4-one is represented by the linear formula C17H14O4 . Its molecular weight is 282.299 .Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

Studies have focused on synthesizing various chromen-4-one derivatives through different methods, highlighting the versatility and potential of these compounds in scientific research. For example, one study discussed the synthesis of 4-hydroxy-3-(2-imino ethyl)-2H-chromen-2-ones using ultrasound irradiation, which offers advantages such as high yield, shorter reaction time, and mild conditions (Wang Huiyana, 2013) Synthesis of 4-Hydroxy-3-(2-imino ethyl)-2H-chromen-2-one Derivatives under Ultrasound Irradiation.

Structural Analysis

Structural analysis of chromen-4-one derivatives provides insights into their chemical properties and potential applications. The structure of ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was determined by X-ray crystallography, revealing details about intramolecular hydrogen bonding and crystal systems (I. Manolov, B. Morgenstern, K. Hegetschweiler, 2012) Synthesis and Structure of Ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate.

Applications in Catalysis

Some chromen-4-one derivatives have been explored for their catalytic applications. A novel poly (ethylene glycol) grafted N,N-dimethylaminopyridine functionalized dicationic ionic liquid was synthesized and used as a recyclable catalyst for the synthesis of 3,4-dihydropyrano[3,2-c]chromene derivatives in water, showcasing its environmental friendliness and efficiency (Yinglei Wang, Hongyong Ye, Guangling Zuo, Jun Luo, 2015) Synthesis of a novel poly (ethylene glycol) grafted N,N-dimethylaminopyridine functionalized dicationic ionic liquid and its application in one-pot synthesis of 3,4-dihydropyrano[3,2-c]chromene derivatives in water.

Biological Activity

The potential for biological applications is a significant area of interest. A study on anti-inflammatory and cytotoxic agents from Xylaria sp. SWUF09-62 fungus isolated new compounds including 6-ethyl-8-hydroxy-4H-chromen-4-one, showing promising anti-inflammatory properties and cytotoxicity against HT29 cells (T. Patjana, P. Jantaharn, P. Katrun, et al., 2019) Anti-inflammatory and cytotoxic agents from Xylaria sp. SWUF09-62 fungus.

Eigenschaften

IUPAC Name |

6-ethyl-7-hydroxy-3-phenoxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-2-11-8-13-15(9-14(11)18)20-10-16(17(13)19)21-12-6-4-3-5-7-12/h3-10,18H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQAMVOXUFXPAIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1O)OC=C(C2=O)OC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-cyano-N-(2,5-dimethylphenyl)-2-{4-oxo-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-2-ylidene}acetamide](/img/structure/B2374415.png)

![4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2374429.png)

![N,N-Diisopropyl[3-(2-benzyloxy-5-carboxyphenyl)-3-phenylpropyl]amine](/img/structure/B2374431.png)